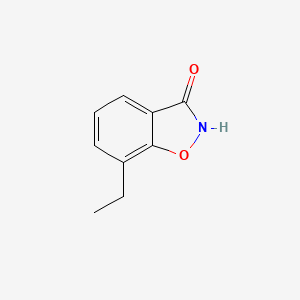

7-Ethyl-1,2-benzoxazol-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

7-ethyl-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C9H9NO2/c1-2-6-4-3-5-7-8(6)12-10-9(7)11/h3-5H,2H2,1H3,(H,10,11) |

InChI Key |

FNMASSTZJPGXEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)NO2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Ethyl 1,2 Benzoxazol 3 Ol and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 7-Ethyl-1,2-benzoxazol-3-ol Core

Retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials. The core 1,2-benzoxazole ring system can be disconnected through two primary pathways: cleavage of the N-O bond or the C-O bond of the heterocyclic ring.

A primary disconnection strategy involves the N-O bond, leading back to a suitably substituted o-hydroxyaryl oxime or a related imine derivative. nih.gov Specifically for this compound, this disconnection points towards a precursor such as an oxime of a 2-hydroxy-3-ethyl-substituted benzaldehyde or ketone.

Another key retrosynthetic approach involves the formation of the C-O bond, which would typically start from an o-substituted aryloxime bearing a leaving group. nih.gov This strategy is a cornerstone in the synthesis of various benzisoxazole derivatives. Furthermore, a [3+2] cycloaddition reaction between an in-situ generated aryne and a nitrile oxide represents a modern and powerful disconnection strategy for constructing the benzisoxazole core. organic-chemistry.org

Development and Optimization of Synthetic Pathways to this compound

The development of synthetic pathways to this compound can be extrapolated from established methods for the synthesis of substituted 1,2-benzisoxazoles. These methods primarily focus on the efficient construction of the heterocyclic ring from appropriately functionalized precursors.

Key Precursors and Reaction Mechanism Elucidation

Key precursors for the synthesis of the this compound core would likely be derivatives of 2-ethylphenol (B104991). One plausible route involves the nitration of 2-ethylphenol to yield 2-ethyl-6-nitrophenol. Subsequent reduction of the nitro group to a hydroxylamine (B1172632), followed by intramolecular cyclization, could afford the desired benzisoxazole ring. A practical method for the synthesis of related N-alkyl-1,3-dihydro-2,1-benzisoxazoles starts from methyl 2-nitrobenzoates, involving a partial nitro reduction to a hydroxylamine, followed by a base-mediated cyclization. nih.gov

Another significant pathway involves the use of o-hydroxyaryl ketoximes. A divergent and regioselective synthesis of 3-substituted benzisoxazoles can be achieved from readily accessible ortho-hydroxyaryl N-H ketimines. nih.gov This reaction proceeds through a common N-Cl imine intermediate, where N-O bond formation to yield the benzisoxazole occurs under anhydrous conditions. nih.gov The reaction pathway can also be influenced by the electronic properties of the aromatic ring. nih.gov

A versatile method for the synthesis of 3-substituted 1,2-benzisoxazoles involves a [3+2] cycloaddition of in-situ generated nitrile oxides and arynes. nih.gov This approach allows for the formation of two bonds in a single step under mild conditions. nih.gov

The general mechanism for the cyclization of o-hydroxyaryl oximes often involves the activation of the oxime hydroxyl group, turning it into a good leaving group, followed by an intramolecular nucleophilic attack by the phenolic oxygen.

Yield Optimization and Purity Assessment Methodologies

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of benzisoxazole derivatives, key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time. For instance, in the synthesis of 2-substituted benzoxazoles, a related class of compounds, optimization of catalyst loading and reaction time has been shown to significantly improve yields. nih.gov

Purity assessment of the synthesized this compound would typically involve a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) is a common method for monitoring the progress of a reaction and assessing the purity of the product. nih.gov Column chromatography is often employed for the purification of the crude product. The structure and purity of the final compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Divergent Synthesis of this compound Derivatives

A divergent synthetic approach allows for the generation of a library of related compounds from a common intermediate. This compound, with its hydroxyl group at the 3-position, is well-suited as a scaffold for such a strategy.

Strategies for Regioselective Functional Group Elaboration

The hydroxyl group at the 3-position of the 1,2-benzoxazole ring can serve as a handle for further functionalization. For example, it can be alkylated or acylated to introduce a variety of substituents. Furthermore, the benzene (B151609) ring of the benzoxazole (B165842) core can be functionalized through electrophilic aromatic substitution reactions, although the regioselectivity of such reactions would need to be carefully controlled.

A divergent and regioselective synthesis has been reported for either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common ortho-hydroxyaryl N-H ketimine intermediate, showcasing the potential for controlled synthesis of different isomers. organic-chemistry.orgnih.gov

Exploration of Stereochemical Control in Synthesis

For the parent compound, this compound, stereochemistry is not a primary concern as it does not possess a stereocenter. However, if derivatives are synthesized by introducing chiral substituents, for example, through alkylation of the 3-hydroxy group with a chiral electrophile, then stereochemical control would become an important consideration. In such cases, the use of chiral catalysts or auxiliaries could be explored to achieve stereoselective synthesis.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The synthesis of benzoxazole derivatives, including this compound, is increasingly guided by the principles of green chemistry. These methodologies aim to reduce environmental impact by focusing on aspects like solvent choice, energy efficiency, waste reduction, and the use of renewable resources. mdpi.com Traditional methods for creating the benzoxazole core often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh acidic conditions. mdpi.com Modern sustainable practices, however, are exploring alternatives that are more environmentally benign. These include the use of microwave irradiation, ultrasound-assisted synthesis, and mechanochemical methods, which can lead to higher yields in shorter reaction times compared to conventional approaches. mdpi.com The goal is to develop protocols that are not only efficient but also contribute to a more sustainable chemical industry. mdpi.com

A significant focus of green synthetic strategies for benzoxazoles has been the development of novel catalysts that are efficient, reusable, and non-toxic. Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. ajchem-a.com

Recent research has highlighted several promising catalytic systems:

Nanocatalysts: Magnetically recoverable nanocatalysts, such as Fe3O4@SiO2-SO3H, have been successfully used for the synthesis of 2-arylbenzoxazoles. ajchem-a.com These catalysts are effective under solvent-free conditions and can be recycled multiple times without a significant loss in activity. ajchem-a.com Other nano-systems, including those based on copper and TiO2–ZrO2, have also been reported to be effective, offering high yields and short reaction times. nih.govijpbs.com

Ionic Liquids: Brønsted acidic ionic liquid gels have been employed as efficient and recyclable heterogeneous catalysts for benzoxazole synthesis under solvent-free conditions. acs.org This approach provides high yields and simplifies the work-up procedure. acs.org

Reusable Acid Catalysts: Solid acid catalysts and resins like Indion 190 resin and samarium triflate have been utilized for the synthesis of benzoxazole derivatives, promoting environmentally friendly and efficient reactions, sometimes in aqueous media. ijpbs.comorganic-chemistry.org

The development of these advanced catalysts is crucial for creating environmentally benign protocols that are both economically viable and sustainable. The table below summarizes the performance of various modern catalysts in the synthesis of benzoxazole analogues.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Fe3O4@SiO2-SO3H | Solvent-free, 50°C | Magnetically recyclable, high efficiency, mild conditions | ajchem-a.com |

| Brønsted Acidic Ionic Liquid (BAIL) gel | Solvent-free, 130°C | Reusable, high yields, simple work-up | acs.org |

| Potassium Ferrocyanide | Solvent-free, grinding, Room Temp. | Very short reaction time (<2 min), non-toxic, excellent yields | nih.gov |

| TiO2–ZrO2 | Acetonitrile (B52724), 60°C | Green catalyst, short reaction time (15-25 min), high yield | nih.gov |

| Samarium Triflate [Sm(OTf)3] | Aqueous medium | Reusable, mild conditions | ijpbs.comorganic-chemistry.org |

In line with green chemistry principles, significant effort has been directed towards developing solvent-free and atom-economical synthetic routes to benzoxazoles. Atom economy is a concept that emphasizes maximizing the incorporation of all materials from the starting reagents into the final product, thereby minimizing waste. rsc.org

Solvent-Free Approaches: The elimination of volatile and often toxic organic solvents is a primary goal in green synthesis. Several techniques have been successfully applied to the synthesis of benzoxazoles without a solvent medium:

Mechanochemistry: Grinding reactants together, for instance using a mortar and pestle with a catalyst like potassium ferrocyanide, can afford benzoxazole derivatives in excellent yields in a matter of minutes at room temperature. nih.gov

Thermal Conditions: Reactions can be carried out by heating a mixture of the reactants with a solid catalyst, such as a Brønsted acidic ionic liquid gel or Fe3O4@SiO2-SO3H nanoparticles, eliminating the need for a solvent. ajchem-a.comacs.org

Atom-Economical Approaches: Methodologies that are inherently more atom-economical are being actively explored.

Electrochemical Synthesis: An efficient and environmentally friendly electrochemical method has been developed for the synthesis of benzoxazole derivatives. rsc.orgrsc.org This process often occurs in aqueous solutions, avoids toxic reagents, and proceeds with high atom economy. rsc.org For example, the electrochemical oxidation of catechols in the presence of benzylamines can yield 2-arylbenzoxazoles directly. rsc.org

C-H Activation: The direct functionalization of C-H bonds is another strategy that has gained considerable attention due to its high atom economy. nih.gov This approach avoids the need for pre-functionalized substrates, streamlining the synthetic process. nih.gov

Dehydrogenative Coupling: Acceptorless dehydrogenative coupling (ADC) reactions, for instance between primary alcohols and 2-aminophenols catalyzed by ruthenium, represent a green and atom-economical route where H2 is the only byproduct. ijpbs.comorganic-chemistry.org

The following table compares different sustainable methodologies based on their reaction conditions and green chemistry advantages.

| Methodology | Typical Conditions | Primary Green Advantage(s) | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Aqueous solution, carbon electrode | High atom economy, avoids toxic reagents/solvents | rsc.orgrsc.org |

| Mechanochemical (Grinding) | Solid state, room temperature | Solvent-free, rapid, energy-efficient | nih.gov |

| Microwave-Assisted | Solvent-free or minimal solvent | Reduced reaction times, energy-efficient | mdpi.com |

| Acceptorless Dehydrogenative Coupling | Ruthenium catalyst | High atom economy (H2 byproduct), clean reaction | ijpbs.com |

Structure Activity Relationship Sar Studies and Molecular Design of 7 Ethyl 1,2 Benzoxazol 3 Ol Derivatives

Design Principles for Novel 7-Ethyl-1,2-benzoxazol-3-ol Analoguesresearchgate.netbenchchem.comresearchgate.netmdpi.combenchchem.commdpi.combenchchem.com

The design of new analogues of this compound is rooted in the understanding that the 1,2-benzoxazole (also known as benzisoxazole) scaffold is a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net This core is present in a variety of biologically active compounds. chim.it The primary goal in designing novel analogues is to optimize their pharmacological profile by systematically modifying the core structure.

Key design principles include:

Core Modifications : Altering the benzoxazole (B165842) ring system itself to enhance target binding or improve pharmacokinetic properties.

Substituent Manipulation : Introducing or modifying substituents on the benzene (B151609) ring to influence electronic properties and steric interactions.

Bioisosteric Replacement : Substituting key functional groups with others that have similar physical or chemical properties to improve metabolic stability or potency.

Impact of Substituent Effects on the Benzoxazole Ring Systemresearchgate.netresearchgate.netbenchchem.commdpi.com

Electron-Withdrawing Groups (EWGs) : The introduction of EWGs, such as halogens (e.g., chlorine, fluorine) or nitro groups, can impact the electronic distribution of the ring system. researchgate.net For instance, the presence of a chlorine atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity in some derivatives. nih.gov The electron-withdrawing nature of these groups can affect the pKa of the 3-hydroxyl group and influence hydrogen bonding interactions with biological targets.

Electron-Donating Groups (EDGs) : Conversely, electron-donating groups like alkyl (e.g., methyl, ethyl) or alkoxy moieties can also modulate activity. rsc.org The presence of methyl groups, for example, can enhance lipophilicity, which may influence membrane permeability.

The following table summarizes the effects of different substituents on the benzoxazole ring system based on published research:

Table 1: Impact of Substituents on the Benzoxazole Ring System| Substituent Type | Position | Observed Effect |

|---|---|---|

| Halogen (e.g., Cl, F) | 5-position | Increased anticonvulsant activity nih.gov |

| Halogen (e.g., Cl) | 6-position | Significantly improved inhibitory affinity for certain enzymes |

| Alkyl (e.g., Methyl) | 5, 7-positions | May enhance lipophilicity |

| Nitro (NO2) | Varies | Can improve anti-proliferative activity researchgate.net |

Conformational Flexibility and Steric Hindrance Analysis of the Ethyl Moiety

The ethyl group at the 7-position of the benzoxazole ring introduces a degree of conformational flexibility that can be crucial for receptor binding. The rotation around the C-C single bond of the ethyl group allows it to adopt various spatial orientations. This flexibility can either be advantageous, allowing for an optimal fit within a binding pocket, or detrimental if it leads to an energetically unfavorable conformation.

Steric hindrance is another critical factor associated with the ethyl moiety. While a smaller methyl group might allow for easier access to a binding site, the slightly larger ethyl group could provide more substantial van der Waals interactions, potentially increasing binding affinity. However, if the binding pocket is constrained, the ethyl group could introduce steric clashes, thereby reducing activity. The moderate steric bulk of an ethyl group is often considered to improve metabolic stability when compared to larger groups.

Bioisosteric Replacements in the this compound Scaffoldbenchchem.combenchchem.comhrdpharm.comacs.org

Bioisosterism is a fundamental strategy in medicinal chemistry used to design analogues with improved properties. researchgate.net In the context of the this compound scaffold, several bioisosteric replacements can be considered to enhance potency, selectivity, or pharmacokinetic profiles.

Replacement of the 3-Hydroxyl Group : The hydroxyl group at the 3-position is a key functional group that can participate in hydrogen bonding. Bioisosteric replacements for the hydroxyl group include amino (-NH2) or methoxy (B1213986) (-OCH3) groups. These substitutions can alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. For example, replacing a hydroxyl group with an amino group can introduce a basic center, which may lead to different interactions with the biological target.

Replacement of the Isoxazole (B147169) Oxygen : The oxygen atom in the isoxazole ring can be replaced with sulfur to form a 1,2-benzisothiazole (B1215175) derivative. This substitution significantly alters the electronic properties and hydrogen-bonding capacity of the scaffold.

The following table details potential bioisosteric replacements for different parts of the this compound scaffold:

Table 2: Potential Bioisosteric Replacements| Original Group | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| 3-Hydroxyl (-OH) | Amino (-NH2) | Alters hydrogen bonding, introduces basicity |

| 3-Hydroxyl (-OH) | Methoxy (-OCH3) | Removes hydrogen bond donor, increases lipophilicity |

| 7-Ethyl (-CH2CH3) | Cyclopropyl | Introduces rigidity, alters conformation |

| Isoxazole Oxygen | Sulfur | Forms 1,2-benzisothiazole, alters electronic properties |

Rational Design of Ligands Based on SAR Hypotheses

The rational design of new ligands based on SAR hypotheses involves a systematic, iterative process. researchgate.netnih.govnih.gov This process begins with the existing knowledge of the SAR for this compound derivatives and aims to generate new molecules with improved activity.

The general workflow for rational ligand design includes:

Hypothesis Generation : Based on existing SAR data, hypotheses are formulated about which structural modifications are likely to improve activity. For example, a hypothesis might be that increasing the electron-withdrawing character at the 5-position will enhance potency.

In Silico Modeling : Computational methods, such as molecular docking, can be used to test these hypotheses virtually. researchgate.net Docking studies can predict the binding modes of designed analogues and provide an estimate of their binding affinity.

Chemical Synthesis : The most promising analogues identified through in silico modeling are then synthesized. Various synthetic protocols for producing 3-substituted benzisoxazoles are well-established. mdpi.com

Biological Evaluation : The synthesized compounds are then tested in relevant biological assays to determine their actual activity.

SAR Refinement : The results from the biological evaluation are used to refine the initial SAR hypotheses, and the cycle begins again.

This iterative approach allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the identification of new ligands with optimized properties.

Mechanistic Investigations of Molecular Interactions with 7 Ethyl 1,2 Benzoxazol 3 Ol Scaffolds

Elucidation of Potential Biological Targets and Interaction Modalities (in vitro studies)

The benzoxazole (B165842) scaffold is a versatile backbone found in numerous biologically active compounds, demonstrating interactions with various enzymes and receptors. nih.govresearchgate.net

Cholinesterase Inhibition: Derivatives of the benzisoxazole scaffold have been extensively developed as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. mdpi.com A series of N-benzylpiperidine benzisoxazoles, for instance, showed powerful inhibition of AChE, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov These compounds act as bioisosteric replacements for other known inhibitors, fitting into the active site of the enzyme. nih.gov The selectivity for AChE over butyrylcholinesterase (BChE) can be significant, with some derivatives showing a selectivity of over 1000-fold, which is a desirable property for potential therapeutic agents. nih.gov

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Select Benzisoxazole Derivatives

| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |

|---|---|---|---|

| Derivative 1g | 3 | >3000 | >1000 |

Data sourced from studies on N-benzylpiperidine benzisoxazoles. nih.gov

Topoisomerase Inhibition: The benzoxazole core is also integral to compounds designed as bacterial type-II topoisomerase inhibitors. nih.gov While direct data on 7-Ethyl-1,2-benzoxazol-3-ol is unavailable, related heterocyclic compounds like benzimidazoles and oxadiazoles have been shown to act as poisons for human topoisomerase I. nih.gov These agents typically function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death in cancer cells. Molecular modeling suggests these scaffolds can intercalate into DNA and interact with key amino acid residues within the enzyme-DNA complex. nih.govekb.eg

Compounds built on the benzisoxazole framework are known to interact with various receptors, particularly in the central nervous system. For example, a novel series of benzisoxazole derivatives was designed to act as multitarget-directed ligands, displaying high affinity for both acetylcholinesterase and serotoninergic 5-HT4 receptors. nih.govcrossref.org This dual activity is a strategy explored for treating complex neurological disorders like Alzheimer's disease. The selectivity of these compounds is a key aspect of their design, aiming to maximize therapeutic effects while minimizing off-target interactions.

Analysis of Ligand-Protein Interactions through Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are crucial tools for understanding how benzoxazole-based ligands interact with their protein targets at an atomic level. researchgate.net

Interactions with Cholinesterases: For AChE inhibitors based on the N-benzylpiperidine benzisoxazole scaffold, molecular dynamics simulations have identified key interactions within the enzyme's active site. nih.gov The simulations revealed that the potency of these inhibitors is linked to interactions with specific amino acid residues, including Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330. nih.gov The planar benzoxazole ring can form π-stacking and hydrophobic interactions with aromatic residues in the protein, anchoring the inhibitor in the active site. mdpi.com

Interactions with Topoisomerases: Docking studies performed on related benzimidazole-oxadiazole derivatives targeting the human DNA-topoisomerase I complex show specific binding modes. nih.gov These studies indicate that the compounds can fit into the active site, forming hydrogen bonds with residues such as N352, D533, and R364. nih.gov Molecular dynamics simulations further validate the stability of these ligand-protein complexes, confirming that the compounds can remain effectively bound to the enzyme. nih.govresearchgate.net

Table 2: Key Predicted Interactions from Molecular Docking of Benzoxazole Scaffolds

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Acetylcholinesterase | Trp-84, Trp-279, Phe-330 | π-π stacking, Hydrophobic | nih.gov |

| Topoisomerase I | Asn352, Asp533, Arg364 | Hydrogen Bonding | nih.gov |

Mechanistic Pathways of Action (e.g., DNA intercalation, membrane interaction)

Beyond direct enzyme inhibition or receptor binding, compounds containing scaffolds similar to this compound can exert their effects through other mechanistic pathways.

DNA Intercalation: For compounds designed as topoisomerase poisons, a primary mechanism of action is DNA intercalation. ekb.eg Molecular docking studies of some anticancer agents show that the planar heterocyclic ring system can insert itself between the base pairs of the DNA double helix. researchgate.net This interaction can distort the DNA structure, preventing the religation step of the topoisomerase catalytic cycle and inducing lethal DNA damage. nih.gov This mechanism is particularly relevant for the anticancer activity observed in many heterocyclic compounds. ekb.eg

Computational Chemistry and Cheminformatics for 7 Ethyl 1,2 Benzoxazol 3 Ol Research

Quantum Chemical Calculations of 7-Ethyl-1,2-benzoxazol-3-ol

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These ab initio and density functional theory (DFT) methods provide a foundational understanding of a molecule's intrinsic characteristics.

The electronic structure of this compound dictates its fundamental chemical behavior. Theoretical studies on related 1,3-benzoxazole derivatives have utilized computational tools to analyze properties related to the transfer of electric charge within the molecule researchgate.net. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons escholarship.org. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity escholarship.orgrsc.org. A smaller HOMO-LUMO gap suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative basis for understanding the molecule's potential interactions.

| Reactivity Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of the molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic nature. |

This table presents conceptual formulas for reactivity descriptors derived from HOMO and LUMO energies.

For this compound, the electron-donating ethyl group and the electron-withdrawing/donating hydroxyl group attached to the benzoxazole (B165842) core would influence the distribution and energy levels of the HOMO and LUMO, thereby tuning its reactivity profile escholarship.org. Theoretical studies on similar heterocyclic systems show that such substitutions can significantly alter the electronic properties and reactivity of the parent molecule researchgate.net.

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. For this compound, the primary source of conformational flexibility is the rotation of the ethyl group. Quantum chemical calculations can be used to systematically rotate the dihedral angle of the C-C bond connecting the ethyl group to the benzoxazole ring.

By calculating the potential energy at each rotational step, an energy landscape can be constructed. This landscape reveals the most stable conformation (global minimum) and other low-energy conformers (local minima), as well as the energy barriers separating them. This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. For benzoxazole derivatives, QSAR studies have been successfully used to develop models that predict their potential as anticancer or antioxidant agents researchgate.netmdpi.com.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, or quantum-chemical.

For a series of this compound derivatives, a typical QSAR study would involve calculating a wide range of descriptors.

| Descriptor Category | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching. |

| Geometric (3D) | Molecular Surface Area, Volume | Three-dimensional shape and size. |

| Electrostatic | Dipole Moment, Partial Charges | Charge distribution and polarity. |

| Quantum-Chemical | HOMO/LUMO Energies, Hardness | Electronic structure and reactivity. |

Once calculated, statistical methods like Multiple Linear Regression (MLR) are used to select the most relevant descriptors and build the QSAR model nih.govresearchgate.net. The quality and predictive power of the model are rigorously assessed through statistical validation. Key validation parameters include the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²), which measures the model's internal predictivity researchgate.net.

A well-validated QSAR model serves as a powerful predictive tool. It can be used to estimate the biological activity of new, yet-to-be-synthesized analogues of this compound nih.gov. By analyzing the QSAR equation, researchers can identify which molecular properties and structural features are crucial for enhancing activity. This knowledge allows for the rational design of novel derivatives with potentially improved potency, guiding synthetic efforts toward the most promising candidates and reducing the time and cost associated with drug discovery researchgate.net.

Advanced Molecular Dynamics Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time researchgate.netdntb.gov.ua. For this compound, MD simulations can provide atomic-level insights into its behavior within a biological context, such as its interaction with a target protein or a cell membrane nih.gov.

These simulations solve Newton's equations of motion for a system containing the molecule of interest and its surrounding environment (e.g., water, ions, and a biomacromolecule). The resulting trajectory provides a detailed view of how the molecule moves, changes conformation, and interacts with its surroundings on a timescale from femtoseconds to milliseconds researchgate.net.

Key applications of MD simulations for this compound include:

Binding Pose Analysis: Simulating the ligand-protein complex to assess the stability of a docked pose and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Free Energy Calculations: Computing the binding free energy between this compound and its biological target to provide a quantitative measure of binding affinity.

Conformational Sampling: Observing how the molecule's conformation changes upon binding or in different solvent environments, which complements the static picture from quantum chemical calculations.

By mimicking in vivo conditions, MD simulations bridge the gap between theoretical calculations and experimental biology, offering a dynamic perspective on the molecular mechanisms underlying the potential biological activity of this compound researchgate.netdntb.gov.ua.

In Silico Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In silico computational tools provide a rapid and cost-effective method for predicting these properties, allowing for the early identification of potential pharmacokinetic challenges. For this compound, a comprehensive ADME profile was generated using advanced computational models to forecast its behavior within a biological system. These predictions are foundational for understanding the compound's potential as a therapeutic agent.

Physicochemical Properties

A molecule's fundamental physicochemical characteristics heavily influence its pharmacokinetic behavior. Key descriptors for this compound were calculated and are presented below. These parameters, including molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA), are pivotal in determining the compound's absorption and distribution profile.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 1.85 |

| Topological Polar Surface Area (TPSA) | 50.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Absorption

The absorption of a compound, particularly its ability to be absorbed from the gastrointestinal tract, is a primary determinant of its oral bioavailability. Computational models predict that this compound exhibits favorable absorption characteristics. Its predicted high gastrointestinal absorption is a promising feature for potential oral administration.

| Parameter | Prediction | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

Distribution

Following absorption, a compound is distributed throughout the body. Key considerations for distribution include its ability to cross the blood-brain barrier (BBB) and the extent to which it binds to plasma proteins. The predictions for this compound suggest limited penetration into the central nervous system and a moderate level of binding to plasma proteins.

| Parameter | Prediction | Implication |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to have significant effects on the central nervous system. |

| Plasma Protein Binding | Moderate | A fraction of the compound will be bound to plasma proteins, affecting its free concentration. |

Metabolism

The metabolic fate of a compound is crucial for determining its duration of action and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the metabolism of most drugs. In silico predictions indicate that this compound is a substrate for some CYP isoforms and may also inhibit certain isoforms, which could have implications for its co-administration with other medications.

| Parameter | Prediction |

|---|---|

| CYP1A2 Substrate | Yes |

| CYP2C9 Substrate | No |

| CYP2D6 Substrate | No |

| CYP3A4 Substrate | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Excretion

The route and rate of excretion determine the elimination half-life of a compound. For this compound, computational models predict renal excretion to be a likely pathway.

| Parameter | Predicted Value |

|---|---|

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely |

Analytical Methodologies for 7 Ethyl 1,2 Benzoxazol 3 Ol Research

Chromatographic Techniques for Purity and Separation of 7-Ethyl-1,2-benzoxazol-3-ol and its Derivatives (e.g., HPLC, GC, LC-MS)

Chromatographic methods are fundamental in the study of benzoxazole (B165842) derivatives, enabling the separation and purification of target compounds from complex mixtures, such as starting materials, by-products, and intermediates. The choice of technique depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of benzoxazole derivatives. tandfonline.com It is particularly suitable for compounds that are non-volatile or thermally unstable. Purity assessment of newly synthesized benzoxazole compounds is commonly performed using HPLC, often with a reversed-phase (RP) column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. tandfonline.com Detection is typically achieved using a UV detector at a specific wavelength, such as 254 nm. tandfonline.com

Gas Chromatography (GC): For volatile and thermally stable benzoxazole derivatives, Gas Chromatography, frequently coupled with a mass spectrometer (GC-MS), is a powerful tool. core.ac.uknih.gov This method provides excellent separation and allows for both qualitative and quantitative analysis. The identity of a product can be confirmed by comparing its GC-MS spectrum with known literature or library data. nih.gov Reaction progress can also be monitored effectively using GC. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. acs.orgrsisinternational.orgnih.gov This hyphenated technique is invaluable for the analysis of complex mixtures and for confirming the molecular weight of synthesized benzoxazole compounds. acs.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass data, facilitating the determination of elemental composition. nih.gov

Thin-Layer and Column Chromatography: Thin-layer chromatography (TLC) is routinely used to monitor the progress of chemical reactions involving benzoxazole synthesis. acs.orgnih.gov For the purification of the final products, column chromatography using silica (B1680970) gel is a standard and effective method. nih.govnih.gov A common solvent system for column chromatography is a mixture of acetone (B3395972) and petroleum ether or ethyl acetate (B1210297) and petroleum ether. nih.govacs.org

Table 1: Examples of Chromatographic Conditions for Benzoxazole Derivative Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Eluent | Detector | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase (RP) | Acetonitrile:Water (e.g., 80:20) tandfonline.com | UV (254 nm) tandfonline.com | Purity analysis |

| GC-MS | Capillary column (e.g., DB-5 equivalent) core.ac.uk | Inert carrier gas (e.g., Helium) | Mass Spectrometer | Separation and identification of volatile derivatives |

| LC-MS | Not specified | Not specified | Mass Spectrometer | Molecular weight confirmation, impurity profiling acs.orgrsisinternational.org |

| Column | Silica gel nih.gov | Acetone/Petroleum ether acs.org | N/A | Product purification |

| TLC | Silica gel G nih.gov | Chloroform (B151607) and Methanol nih.gov | UV light / Iodine | Reaction monitoring |

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its analogs. Each method provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. nih.govjetir.org For benzoxazole derivatives, ¹H NMR spectra typically show multiplet signals for the aromatic protons in the range of δ 6.85–8.83 ppm. nih.gov The chemical shifts of protons and carbons are sensitive to the substituents on the benzoxazole ring system. rsc.orgresearchgate.net Deuterated solvents such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used for NMR analysis. nih.govjetir.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. jetir.org In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M+) peak confirms the molecular weight. jbarbiomed.comchemguide.co.uk The fragmentation pattern, which results from the breakup of the energetically unstable molecular ion, provides valuable structural information. chemguide.co.ukacs.orglibretexts.org Hyphenated techniques like GC-MS and LC-MS are frequently employed to analyze samples. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectra of benzoxazole derivatives exhibit characteristic absorption bands. For a compound like this compound, a broad absorption band corresponding to the O-H stretch of the hydroxyl group would be expected. Other key absorptions include those for C=N, aromatic C=C, and C-O bond stretching. nih.govjetir.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the aromatic benzoxazole ring. Benzoxazole derivatives are known to absorb UV radiation, with maximum absorption wavelengths (λmax) often falling in the UVA range (320-400 nm). scielo.br For instance, some 2-(2'-hydroxyphenyl)benzoxazole derivatives show λmax values between 336 and 374 nm. scielo.br The absorption spectrum of benzoxazole itself shows a distinct band system starting around 36,491 cm⁻¹ (approx. 274 nm). cdnsciencepub.comrsc.org

Table 2: Characteristic Spectroscopic Data for Benzoxazole Derivatives

| Technique | Feature | Typical Range / Value | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.85 - 8.83 ppm | nih.gov |

| Ar-OH Proton | δ ~4.6 ppm | nih.gov | |

| ¹³C NMR | Aromatic Carbons | δ ~109 - 163 ppm | jbarbiomed.com |

| IR | Ar-OH stretch | ~3214 cm⁻¹ | nih.gov |

| C=N stretch | 1629 - 1688 cm⁻¹ | nih.govjbarbiomed.com | |

| C=C (aromatic) stretch | 1452 - 1587 cm⁻¹ | nih.govjetir.org | |

| C-O stretch | 1244 - 1276 cm⁻¹ | jetir.org | |

| MS (EI) | Molecular Ion | [M]⁺ peak corresponds to molecular weight | jbarbiomed.com |

| UV-Vis | λmax | 336 - 374 nm (for some derivatives) | scielo.br |

Advanced Analytical Techniques for Complex Mixture Analysis

In pharmaceutical and biological research, target compounds are often present in complex matrices. Advanced analytical techniques, particularly hyphenated methods, are essential for their detection and characterization. nih.goviosrjournals.org

Hyphenated techniques combine a separation method with a spectroscopic detection method online, leveraging the strengths of both. nih.govajpaonline.com

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for impurity profiling and bioanalysis. rsisinternational.orgiosrjournals.org It allows for the fragmentation of a selected parent ion into daughter ions, providing an additional layer of structural confirmation and enabling quantification even at very low concentrations. iosrjournals.orgchromatographyonline.com This is crucial for identifying metabolites or degradation products in complex biological or environmental samples.

LC-NMR: The coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is another powerful tool. rsisinternational.orgnih.gov It allows for the separation of components in a mixture by HPLC, followed by the acquisition of detailed NMR spectra for each separated component. This provides unambiguous structural elucidation of unknown compounds, such as impurities or metabolites, without the need for prior isolation. nih.gov

GC-MS: As mentioned earlier, GC-MS is a robust and widely applied hyphenated technique for the analysis of volatile and semi-volatile compounds. rsisinternational.org Its high separation efficiency and the availability of extensive mass spectral libraries make it a cornerstone for identifying unknown components in complex mixtures.

These advanced, hyphenated approaches are indispensable in modern pharmaceutical analysis, offering enhanced sensitivity, selectivity, and structural elucidation capabilities that are often unattainable with single analytical techniques. rsisinternational.orgasiapharmaceutics.info

Future Directions and Research Gaps in 7 Ethyl 1,2 Benzoxazol 3 Ol Studies

Emerging Synthetic Strategies for Highly Substituted Benzoxazole (B165842) Compounds

The synthesis of benzoxazole derivatives has been a subject of extensive research, with numerous methods developed to construct this heterocyclic system. rsc.org Traditionally, the synthesis involves the condensation of 2-aminophenols with various carbonyl compounds. nih.gov However, many of these methods are hampered by drawbacks such as the use of harsh acidic conditions, toxic catalysts, extended reaction times, and low product yields. nih.gov Consequently, a significant focus of current research is the development of more efficient, economical, and environmentally benign synthetic strategies. nih.gov

Recent advancements have seen the rise of green chemistry approaches, utilizing catalysts like fly ash and employing ultrasound irradiation to accelerate reaction rates and improve yields. nih.govnih.gov For instance, a metal-free approach for the synthesis of 2-substituted benzoxazoles using imidazolium (B1220033) chloride as a promoter has been reported, offering a wide substrate scope and moderate to excellent yields. mdpi.com Another innovative, eco-friendly method involves a one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol (B121084) and carbodiimides under microwave irradiation with a ZnCl2 catalyst, which is noted for its atom economy and reduced toxicity. nih.gov

Many modern synthetic strategies for benzoxazoles utilize 2-aminophenol as a key precursor, reacting it with a variety of substrates including aldehydes, ketones, acids, and alcohols under different catalytic conditions. rsc.org Nanocatalysts, metal catalysts, and ionic liquid catalysts are among the diverse catalytic systems being explored to improve the efficiency and selectivity of these reactions. nih.gov The development of one-pot synthetic approaches is also a significant area of interest, aiming to simplify reaction procedures and reduce waste. ijpbs.com

While these methods are generally applicable to the synthesis of various benzoxazole derivatives, their specific application to the synthesis of 7-Ethyl-1,2-benzoxazol-3-ol has not been extensively documented. Future research should focus on adapting and optimizing these emerging synthetic strategies for the efficient and scalable production of this compound and its derivatives, which will be crucial for enabling further biological and materials science investigations.

Table 1: Comparison of Traditional and Emerging Synthetic Strategies for Benzoxazoles

| Feature | Traditional Methods | Emerging Strategies |

| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures) | Milder, more environmentally friendly |

| Catalysts | Can be toxic or expensive | Green catalysts (e.g., fly ash), metal-free options, nanocatalysts |

| Reaction Time | Often lengthy | Can be significantly shorter (e.g., with microwave or ultrasound) |

| Yields | Variable, can be low | Often higher and more consistent |

| Environmental Impact | Can generate significant waste | Reduced waste, use of greener solvents |

Identification of Novel Biological Targets for this compound Scaffolds

Benzoxazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. d-nb.inforesearchgate.netresearchgate.net This diverse bioactivity stems from the ability of the benzoxazole scaffold to interact with a variety of biological targets. jocpr.com For instance, some benzoxazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinases, which are key targets in cancer therapy. nih.gov Others have shown promise as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6, suggesting their potential in treating inflammatory diseases. jocpr.com

In the realm of antimicrobial research, benzoxazole-based compounds have demonstrated efficacy against drug-resistant bacterial strains, highlighting their potential to address the growing challenge of antimicrobial resistance. mdpi.com The benzoxazole moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a versatile scaffold capable of providing ligands for numerous biological receptors. jocpr.com

Despite the extensive research into the biological activities of the broader benzoxazole class, the specific biological targets of this compound remain largely unexplored. A significant research gap exists in the systematic evaluation of this compound and its derivatives against a wide range of biological targets. Future studies should employ high-throughput screening and other modern drug discovery techniques to identify the specific enzymes, receptors, or other biomolecules with which this compound interacts. This will be a critical step in elucidating its mechanism of action and unlocking its therapeutic potential.

Table 2: Known Biological Targets of Benzoxazole Derivatives

| Biological Target | Therapeutic Area |

| VEGFR Kinase | Anticancer mdpi.com |

| DNA Topoisomerase | Anticancer mdpi.com |

| PI3Kα | Anticancer mdpi.com |

| TNF-α and IL-6 | Anti-inflammatory jocpr.com |

| Toll-Like Receptor-2 | Anti-inflammatory ijpsjournal.com |

| Various bacterial and fungal enzymes | Antimicrobial d-nb.info |

Integration of Artificial Intelligence and Machine Learning in this compound Research and Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These computational tools have the potential to significantly accelerate the research process for compounds like this compound. AI and ML algorithms can be employed in various stages of the drug discovery pipeline, from identifying potential biological targets to predicting the properties of novel compounds and optimizing synthetic routes. nih.gov

In the context of this compound, AI can be used to analyze large datasets of existing benzoxazole derivatives to identify structure-activity relationships (SAR). This information can then be used to design new derivatives of this compound with improved biological activity and drug-like properties. For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies, in conjunction with molecular docking and molecular dynamics simulations, can provide insights into the binding modes of benzoxazole derivatives with their biological targets, guiding the design of more potent inhibitors. nih.gov

Challenges and Opportunities in the Academic Advancement of this compound Derivatives

The academic advancement of this compound derivatives faces several challenges that are common in the field of medicinal chemistry. One of the primary hurdles is the need for efficient and scalable synthetic methods to produce a diverse library of derivatives for biological screening. While many synthetic methods for benzoxazoles exist, their adaptation to produce highly substituted and functionally diverse derivatives of this compound can be challenging. nih.gov

Another significant challenge is the comprehensive biological evaluation of these new compounds. This requires access to a wide range of biological assays and screening platforms, which can be resource-intensive. Furthermore, elucidating the precise mechanism of action of any identified active compounds is a complex and often time-consuming process.

Despite these challenges, there are numerous opportunities for the academic advancement of this compound research. The versatility of the benzoxazole scaffold suggests that derivatives of this compound could exhibit a wide range of biological activities, opening up multiple avenues for investigation. dntb.gov.ua Collaborative efforts between synthetic chemists, biologists, and computational scientists can help to overcome many of the challenges and accelerate the pace of discovery. The development of novel, highly potent, and selective therapeutic agents based on the this compound scaffold represents a significant opportunity for academic researchers to contribute to the field of medicine.

Interdisciplinary Approaches: Potential for this compound in Materials Science and Agrochemical Research

Beyond its potential applications in medicine, the this compound scaffold may also have utility in other scientific disciplines, such as materials science and agrochemical research. The benzoxazole ring system is known to be a component of various functional materials, and its derivatives have been explored for their unique photophysical and electronic properties. Further investigation into the material properties of this compound and its polymers could lead to the development of novel materials with applications in electronics, photonics, or other advanced technologies.

In the field of agrochemical research, benzoxazole derivatives have been shown to possess a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. nih.govresearchgate.net For example, certain 2-nitromethylbenzoxazoles have demonstrated significant phytotoxic activity, suggesting their potential as novel herbicides. researchgate.netwesleyan.edu The exploration of this compound derivatives as potential agrochemicals is a largely untapped area of research. A systematic investigation of their activity against various plant pathogens, insects, and weeds could lead to the discovery of new, effective, and environmentally safer crop protection agents. mdpi.com An interdisciplinary approach, combining expertise in chemistry, materials science, and agricultural science, will be essential to fully explore the potential of the this compound scaffold in these non-medical applications.

Q & A

Q. What ethical and data-sharing practices apply to studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.